4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Unique 4,6-dibromo substitution pattern provides two orthogonal cross-coupling handles with differentiated reactivity for sequential diversification. 2-amino anchor enables amide/urea hinge-binding motif generation in kinase inhibitor programs. Not replicable with generic benzothiazoles lacking methoxy activation or dual bromine vectors. Research-grade ≥95% purity ensures reproducible Pd-catalyzed transformations.

Molecular Formula C8H6Br2N2OS
Molecular Weight 338.02
CAS No. 1690706-33-2
Cat. No. B2994751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine
CAS1690706-33-2
Molecular FormulaC8H6Br2N2OS
Molecular Weight338.02
Structural Identifiers
SMILESCOC1=C(C=C(C2=C1SC(=N2)N)Br)Br
InChIInChI=1S/C8H6Br2N2OS/c1-13-6-4(10)2-3(9)5-7(6)14-8(11)12-5/h2H,1H3,(H2,11,12)
InChIKeyXFPSAXPOBRWUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine (CAS 1690706-33-2): A Strategic Heterocyclic Intermediate for Synthetic and Chemical Biology Applications


4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine (CAS 1690706-33-2) is a brominated 2-aminobenzothiazole derivative with a molecular formula of C8H6Br2N2OS and a molecular weight of 338.02 g/mol . This compound is characterized by a benzothiazole core substituted with a methoxy group at the 7-position, an amino group at the 2-position, and bromine atoms at both the 4- and 6-positions. It is commercially available as a research-grade chemical (typically ≥95% purity) and is primarily employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis . Its dual halogenation pattern offers distinct advantages in regioselective cross-coupling reactions, making it a strategic building block for the construction of more complex molecular architectures, particularly those aimed at modulating biological targets.

Why Generic Substitution of 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine Fails in Regioselective Synthesis and Drug Discovery


In scientific procurement, substituting one benzothiazole derivative for another can lead to failed syntheses or misleading biological results due to fundamental differences in reactivity and molecular recognition. The specific substitution pattern of 4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine—featuring two bromine handles ortho and para to the methoxy group—is not commonly found in other commercial building blocks. A compound like 2-amino-5,6-dibromobenzothiazole (CAS 127977-72-4) lacks the methoxy group, drastically altering its electronic profile and, consequently, its performance in Pd-catalyzed cross-couplings. Similarly, 7-methoxy-1,3-benzothiazol-2-amine (CAS 1254300-95-2) [1] lacks the bromine atoms entirely, preventing sequential functionalization. The 4,6-dibromo arrangement provides a unique vector for divergent synthesis, enabling two distinct points of elaboration via sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The evidence below quantifies these differences, demonstrating why a 'generic' benzothiazole cannot replicate the synthetic utility or the potential biological profile of this specific compound.

Quantitative Procurement Evidence: Head-to-Head Comparison of 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine with Key Analogs


Synthetic Utility: Unique Dual Bromination Pattern Enables Divergent Functionalization vs. Mono-Bromo Analogs

4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine presents a distinct advantage in synthetic versatility due to its two bromine substituents at the 4- and 6-positions, in contrast to common mono-brominated analogs like 2-bromo-6-methoxybenzothiazole (CAS 2941-58-4) . This dual-halogenation pattern provides two orthogonal handles for sequential cross-coupling reactions, allowing for the programmed installation of diverse chemical moieties. The presence of the electron-donating 7-methoxy group further modulates the electronic environment of the aromatic ring, potentially influencing the regioselectivity and rate of metal-catalyzed transformations compared to non-methoxylated dibromo derivatives like 2,6-dibromobenzothiazole (CAS 408328-13-2) .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Chemical Purity and Commercial Availability: Reliable Research-Grade Supply vs. Limited Specialty Sources

The procurement value of a research chemical is directly tied to its reliable availability and consistent purity. 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine is offered by major chemical suppliers such as Sigma-Aldrich (via the Enamine catalog) with a purity specification of 95% . This level of quality and supply chain stability is not uniformly available for all close structural analogs. For instance, while 7-methoxy-1,3-benzothiazol-2-amine is also available at ≥95% purity , other specific dibromo regioisomers (e.g., 2,7-dibromo-4-methoxybenzo[d]thiazole) are less common and may require custom synthesis . The commercial accessibility of the target compound from established vendors reduces procurement lead times and ensures batch-to-batch consistency, which is critical for reproducible research.

Chemical Procurement Assay Development Reproducibility

Molecular Recognition: The 2-Amino Group is Essential for Hydrogen Bonding, a Feature Absent in Non-Amino Dibromo Analogs

The 2-amino group on 4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine is a critical pharmacophoric element for engaging biological targets. This functional group can act as both a hydrogen bond donor and acceptor, facilitating key interactions with proteins such as kinases or DNA topoisomerases [1]. In contrast, a close analog like 2,6-dibromobenzothiazole (CAS 408328-13-2) lacks this amino group, rendering it incapable of forming the same hydrogen bonding network. This fundamental difference means that any biological activity observed with the amino-containing compound cannot be replicated or even explored with the non-amino analog, making them non-interchangeable for target-based screening or mechanistic studies.

Drug Discovery Molecular Docking Structure-Activity Relationship

Lipophilicity and Physicochemical Profile: Balanced Properties for Cell Permeability vs. Non-Methoxylated Analogs

The methoxy group at the 7-position of the target compound is a strategic modification that modulates its lipophilicity. While direct experimental logP data is not available, computational predictions (XLogP3) for the closely related 7-methoxy-1,3-benzothiazol-2-amine yield a value of 2.0 [1]. This suggests a moderate lipophilicity that is favorable for passive membrane permeability, a key parameter in cell-based assays. By comparison, the addition of two bromine atoms (as in the target compound) would be expected to increase lipophilicity further. A comparator like 2-amino-5,6-dibromobenzothiazole lacks the methoxy group entirely, altering its overall physicochemical profile and potentially its cellular uptake and distribution. This subtle balance between the polar 2-amino group and the lipophilic bromine and methoxy substituents is a key differentiator for in vitro studies.

ADME Cell Permeability Physicochemical Properties

Strategic Intermediate for Kinase Inhibitor Synthesis: A Preferred Scaffold in Patent Literature

The benzothiazole scaffold, particularly the 2-aminobenzothiazole moiety, is a privileged structure in kinase inhibitor design, frequently appearing in patents for compounds targeting PI3K, mTOR, and other kinases [1][2]. The specific substitution pattern of 4,6-dibromo-7-methoxy-1,3-benzothiazol-2-amine aligns with the structural motifs found in potent inhibitors, where the 2-amino group is often further derivatized into amides or ureas to optimize potency and selectivity. In contrast, analogs without the 2-amino group (e.g., 2,6-dibromobenzothiazole) are not directly useful for these targets, and analogs lacking the bromine handles (e.g., 7-methoxy-1,3-benzothiazol-2-amine) limit the scope of subsequent SAR exploration. The target compound thus occupies a strategic niche as a versatile late-stage intermediate for kinase-focused medicinal chemistry programs.

Kinase Inhibition Medicinal Chemistry Patent Analysis

Recommended Application Scenarios for Procuring 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine


Divergent Synthesis of Focused Kinase Inhibitor Libraries

This compound is ideally suited for medicinal chemistry teams building focused libraries around the 2-aminobenzothiazole core. The dual bromine handles at the 4- and 6-positions enable sequential diversification, allowing for the rapid exploration of chemical space on both sides of the molecule . The 2-amino group serves as the anchor for creating key amide or urea linkages, which are critical for hinge-binding interactions in kinase inhibitors [1]. Procurement of this intermediate provides a strategic entry point for generating novel, patentable compounds targeting kinases like PI3K and mTOR.

Synthesis of Complex Heterocyclic Frameworks via Tandem Cross-Coupling

Organic synthesis laboratories focused on developing new methodologies or constructing complex natural product-like molecules will find this compound a valuable substrate. The differentiated reactivity of the C4-Br and C6-Br bonds, influenced by the adjacent methoxy and amino groups, allows for the design of sophisticated tandem or sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Sonogashira) . This is a key advantage over simpler dibromo analogs that may lack this electronic differentiation. Sourcing this compound from a reliable vendor like Sigma-Aldrich [2] ensures the reproducibility of these advanced synthetic sequences.

Chemical Probe Development for Target Identification

For chemical biology groups engaged in target deconvolution, this compound can serve as a scaffold for developing affinity-based probes. The methoxy and amino groups provide vectors for installing biotin or fluorescent tags, while the bromine atoms can be used for further functionalization or as heavy atom markers for X-ray crystallography . Its balanced lipophilic profile, inferred from its structure [1], suggests good cell permeability, making it a viable starting point for designing cell-active probes to study kinase or topoisomerase function [2].

Crystallographic Fragment Screening and Structure-Based Drug Design

Due to its small size (MW 338.02) and the presence of two bromine atoms, this compound is an excellent candidate for crystallographic fragment screening campaigns. The anomalous scattering signal from the bromine atoms facilitates rapid and unambiguous determination of the compound's binding mode within a protein's active site . Once a binding pose is established, the synthetic handles (amino and bromine) provide clear vectors for structure-guided elaboration to improve potency and selectivity, making it a high-value fragment for academic and industrial structural biology groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.